molecular formula C8H13Cl2N3 B1449118 (6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride CAS No. 1609401-06-0

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride

Cat. No.: B1449118
CAS No.: 1609401-06-0
M. Wt: 222.11 g/mol
InChI Key: MBZXDTANADCAKB-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H11N3·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride typically involves the reaction of cyclopentadiene with cyanamide under specific conditions to form the cyclopenta[d]pyrimidine ring. This intermediate is then reacted with methylamine to introduce the amine group, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted cyclopenta[d]pyrimidine compounds .

Scientific Research Applications

(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-4-8-10-5-6-2-1-3-7(6)11-8;;/h5H,1-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXDTANADCAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
Reactant of Route 5
(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride
Reactant of Route 6
(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride

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